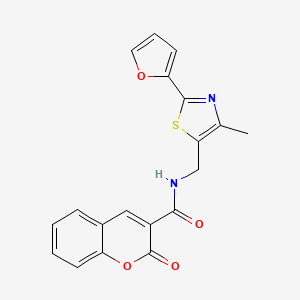

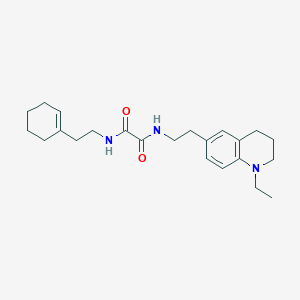

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide, also known as FTC, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. FTC has been found to have a potent inhibitory effect on various cancer cell lines, making it a promising candidate for further research.

Aplicaciones Científicas De Investigación

Synthesis and Spectroscopic Investigations

The compound has been synthesized and characterized through various spectral studies . The ligand upon reaction with Cu(II), Co(II), Ni(II) and Zn(II) acetates yielded complexes with stoichiometric ratio 1:2 (M:L) . The IR and NMR spectral studies of the isolated complexes disclosed that the ligand chelated to metal ion in mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen .

DFT Calculations

The DFT quantum chemical calculations designated that the ligand and Ni (II) complex exhibited the highest and lowest values of HOMO, LUMO energies and HOMO-LUMO energy gap, respectively .

Cytotoxicity Profiling

The in vitro cytotoxic activity towards HePG-2 and HCT-116 cell lines of the isolated compounds was investigated and the data cleared out that the ligand was more potent than the metal complexes .

Antibacterial Activity

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . However, all synthesized nitrofurantoin analogues were biologically inert against Staphylococcus aureus and Streptococcus faecium .

Antifungal Activity

Furan derivatives have been reported to exhibit antifungal properties .

Antiviral Activity

Furan derivatives have also been reported to exhibit antiviral properties .

Anti-inflammatory, Analgesic, and Antidepressant Properties

Furan has a variety of therapeutic advantages, such as anti-inflammatory, analgesic, and antidepressant properties .

Anticancer Properties

Furan-containing compounds have been reported to exhibit anticancer properties .

Mecanismo De Acción

Target of Action

The primary targets of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide Furan derivatives, which are part of the compound’s structure, have been known to interact with various biomolecules like proteins and amino acids .

Mode of Action

The exact mode of action of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide It is suggested that furan schiff base derivatives, which are part of the compound’s structure, behave as bidentate ligands via azomethine-n and furanyl-o .

Biochemical Pathways

The specific biochemical pathways affected by N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Result of Action

The molecular and cellular effects of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide It is known that furan derivatives have been employed as medicines in a number of distinct disease areas .

Propiedades

IUPAC Name |

N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4S/c1-11-16(26-18(21-11)15-7-4-8-24-15)10-20-17(22)13-9-12-5-2-3-6-14(12)25-19(13)23/h2-9H,10H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPZHLPOBRDHBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2711662.png)

![4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol](/img/structure/B2711665.png)

![6-(tert-butylthio)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2711670.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2711672.png)

![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2711675.png)

![7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2711676.png)

![Ethyl 2-[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate](/img/structure/B2711678.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide](/img/structure/B2711683.png)